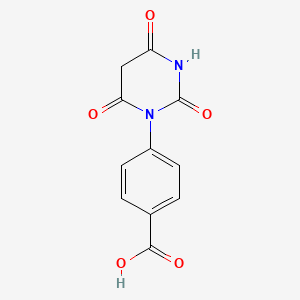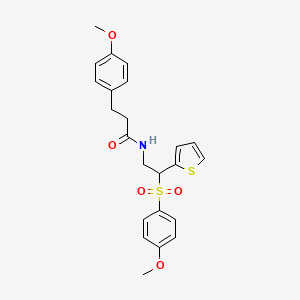
(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide" often involves the Knoevenagel condensation or nucleophilic substitution reactions as key steps. These methods allow for the introduction of various substituents at strategic positions of the thiazolidinone ring, enabling the fine-tuning of the molecule's physical and chemical properties for specific applications.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including our compound of interest, is characterized by the presence of a 2-thioxothiazolidin-4-one ring. This core structure is crucial for the molecule's biological activity and interacts with various biological targets through hydrogen bonding and hydrophobic interactions. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the precise geometry of these molecules, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of atoms (Delgado et al., 2006).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Compounds similar to (Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide have been extensively researched for their antimicrobial and anticancer properties. For instance, a series of compounds including (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acids and their derivatives exhibited significant antimicrobial activity against various bacterial strains, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015). Similarly, certain 4-thiazolidinone derivatives demonstrated promising anticancer activity, with specific compounds showing significant inhibition of cancer cell lines (Deep et al., 2016).
Structural and Molecular Studies
The structure and molecular interactions of thioxothiazolidinone derivatives have been a subject of interest. Studies focusing on the hydrogen bonding, crystal structure, and other molecular interactions in thioxothiazolidinones provide insights into their stability and potential interactions with biological targets. For example, research on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones has revealed unique hydrogen-bonded structures and interactions (Delgado et al., 2006).
Sensing and Chemosensor Applications
Rhodanine-based compounds, which share a core structure with (Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide, have been utilized as chemosensors. A study on a rhodanine-based chemosensor highlighted its potential in detecting metals like Zn2+ and Cd2+ in aqueous media, which could be significant for environmental monitoring and biological applications (Park et al., 2020).
Therapeutic Applications Beyond Antimicrobial and Anticancer
Some derivatives of thioxothiazolidinones have been investigated for their therapeutic potential in other areas. For instance, compounds containing the thiazolidinedione ring showed significant hypoglycemic and hypolipidemic activities in animal models, indicating their potential in managing conditions like type-2 diabetes (Mehendale-Munj et al., 2011).
Propriétés
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)23(20(28)29-17)22-18(24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3,(H,22,24)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYPAWOJHJNETN-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

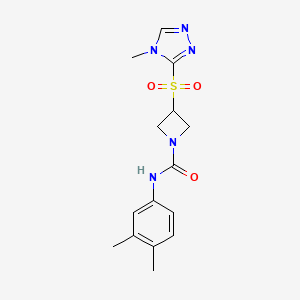

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
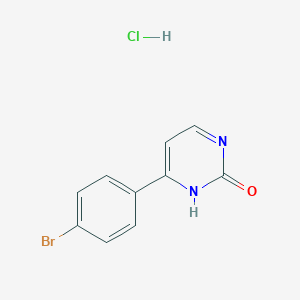
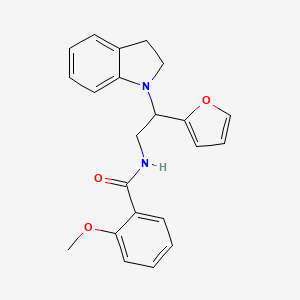
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
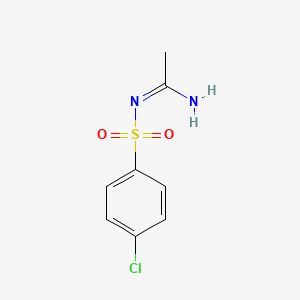
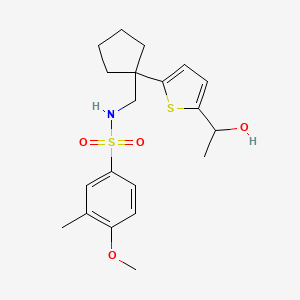

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)
